2-{4-Ethyl-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine
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Overview
Description
2-{4-Ethyl-7-oxabicyclo[410]heptan-1-yl}pyridine is a complex organic compound featuring a bicyclic structure fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-Ethyl-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine typically involves a multi-step process. One common method is the Diels-Alder reaction, where furans react with olefinic or acetylenic dienophiles to form the bicyclic structure . This reaction is often carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-{4-Ethyl-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other substituents are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-{4-Ethyl-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-{4-Ethyl-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound’s bicyclic structure allows it to fit into enzyme pockets, making it a potent inhibitor.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[4.1.0]heptan-2-one: Shares a similar bicyclic structure but lacks the pyridine ring.
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with different ring fusion and substituents.
Uniqueness
2-{4-Ethyl-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine is unique due to its combination of a bicyclic structure with a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H17NO |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-(4-ethyl-7-oxabicyclo[4.1.0]heptan-1-yl)pyridine |
InChI |
InChI=1S/C13H17NO/c1-2-10-6-7-13(12(9-10)15-13)11-5-3-4-8-14-11/h3-5,8,10,12H,2,6-7,9H2,1H3 |
InChI Key |
ZZHPEJOHYHUVPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2(C(C1)O2)C3=CC=CC=N3 |
Origin of Product |
United States |
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